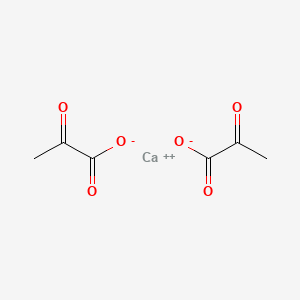
Pyruvate de calcium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium pyruvate is a compound formed by the combination of calcium and pyruvic acid. It is the calcium salt of pyruvic acid and is naturally produced in the body during the metabolism of carbohydrates. This compound is commonly used as a dietary supplement, primarily for its potential benefits in weight loss and exercise performance enhancement .
Applications De Recherche Scientifique
Calcium pyruvate has a wide range of scientific research applications across various fields:
Chemistry:
- Used as a reagent in organic synthesis and biochemical studies.
Biology:
- Studied for its role in cellular metabolism and energy production.
Medicine:
- Investigated for its potential benefits in weight loss, exercise performance, and cardiovascular health .
- Used in studies related to osteoporosis prevention due to its calcium content .
Industry:
Mécanisme D'action
Target of Action
Calcium pyruvate is primarily targeted towards the body’s metabolic cycle. It is involved in the process of glycolysis, where carbohydrates are broken down to create energy . The primary targets of calcium pyruvate are the metabolic pathways involved in energy production and fat metabolism .
Mode of Action
Calcium pyruvate interacts with its targets by boosting the breakdown of fat in the body . It is involved in the metabolic cycle to produce energy in the body, so theoretically, taking it as a supplement could increase the amount of energy and fat burn one experiences . The combination of pyruvate and calcium is claimed to act as a potent fat burner . Your body burns fat and generates energy through a series of chemical reactions known as the Krebs cycle .
Biochemical Pathways
Calcium pyruvate affects the biochemical pathways involved in energy production and fat metabolism . Pyruvate is a key molecule in various physiological processes, acting as the gateway between the glycolysis pathway and the Krebs cycle . It is involved in the anabolic synthesis of fatty acids and amino acids . There is also growing evidence that it can directly influence nuclear activity and epigenetic modifications, forming the interface between the genome and the metabolic state of the cell .
Result of Action
The molecular and cellular effects of calcium pyruvate’s action include increased metabolism, improved energy levels, and breakdown of body fat for use as an energy source . It also contributes to carbohydrate digestion and has antioxidant activity for anti-aging . Furthermore, it has been suggested that calcium pyruvate may have anti-inflammatory characteristics that may benefit gastrointestinal and bone health .
Action Environment
Environmental factors can influence the action, efficacy, and stability of calcium pyruvate. For instance, in plants, exogenous application of calcium pyruvate has been shown to alleviate water deficit stress . In humans, the efficacy of calcium pyruvate as a weight loss supplement may be influenced by factors such as diet and physical activity . .
Analyse Biochimique
Biochemical Properties
Calcium pyruvate participates in biochemical reactions primarily as a component of the Krebs cycle, where it is metabolized to produce energy in the form of ATP . It interacts with various enzymes, proteins, and other biomolecules, such as pyruvate dehydrogenase, which catalyzes the conversion of pyruvate to acetyl-CoA, a critical step in the Krebs cycle .
Cellular Effects
Calcium pyruvate influences cell function by providing pyruvate for the Krebs cycle, thereby supporting cellular energy production .
Molecular Mechanism
At the molecular level, calcium pyruvate exerts its effects primarily through its role in energy metabolism. It is converted into acetyl-CoA by the action of the enzyme pyruvate dehydrogenase, thereby contributing to the production of ATP in the Krebs cycle .
Metabolic Pathways
Calcium pyruvate is involved in the metabolic pathway of glycolysis and the Krebs cycle . It interacts with enzymes such as pyruvate dehydrogenase and cofactors like coenzyme A to contribute to metabolic flux and the production of ATP .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Calcium pyruvate can be synthesized by reacting an aqueous solution of pyruvic acid with an inorganic calcium compound, such as calcium carbonate or calcium hydroxide. The reaction is typically carried out at a pH range of 2 to 7, with the optimal pH being between 2.5 and 4. The reaction mixture is then cooled, and the resulting calcium pyruvate precipitate is isolated .
Industrial Production Methods: In industrial settings, calcium pyruvate is produced by reacting pyruvic acid with calcium carbonate in an aqueous solution. The reaction mixture is heated briefly and then cooled to precipitate calcium pyruvate. The precipitate is filtered, washed with ethanol, and dried to obtain high-purity calcium pyruvate .
Analyse Des Réactions Chimiques
Types of Reactions: Calcium pyruvate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Pyruvate can be oxidized to acetate or alanine in the presence of hydrogen peroxide.
Reduction: Pyruvate can be reduced to lactate under anaerobic conditions.
Substitution: Pyruvate can undergo substitution reactions with various nucleophiles.
Major Products Formed:
Oxidation: Acetate, alanine
Reduction: Lactate
Substitution: Various substituted pyruvate derivatives
Comparaison Avec Des Composés Similaires
Calcium carbonate: Commonly used as a calcium supplement but lacks the metabolic benefits of pyruvate.
Calcium citrate malate: Another calcium supplement with high bioavailability but different metabolic effects compared to calcium pyruvate.
Sodium pyruvate: Shares similar metabolic functions but does not provide the calcium benefits.
Uniqueness: Calcium pyruvate is unique in that it combines the benefits of calcium supplementation with the metabolic advantages of pyruvate. This dual functionality makes it a valuable compound for both nutritional and metabolic applications.
Propriétés
Numéro CAS |
52009-14-0 |
|---|---|
Formule moléculaire |
C3H4CaO3 |
Poids moléculaire |
128.14 g/mol |
Nom IUPAC |
calcium;2-oxopropanoate |
InChI |
InChI=1S/C3H4O3.Ca/c1-2(4)3(5)6;/h1H3,(H,5,6); |
Clé InChI |
QUCGULSUYXHQLW-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=O)[O-].CC(=O)C(=O)[O-].[Ca+2] |
SMILES canonique |
CC(=O)C(=O)O.[Ca] |
Key on ui other cas no. |
52009-14-0 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of calcium pyruvate on rumen fermentation in goats?
A: Studies show that supplementing goat diets with sunflower oil and calcium pyruvate can lead to a significant increase in the rumen content of specific fatty acids, including trans-vaccenic acid (TVA) and cis-9, trans-11 conjugated linoleic acid (CLA). [] This suggests that calcium pyruvate may have potential applications in manipulating rumen fermentation to produce desirable fatty acid profiles. Additionally, calcium pyruvate has been shown to alter the acetate-to-propionate ratio in the rumen of goats, potentially influencing energy utilization efficiency. [, ]
Q2: What is the molecular formula and weight of calcium pyruvate?
A2: Calcium pyruvate has a molecular formula of C6H6CaO6 and a molecular weight of 214.19 g/mol.
Q3: How stable is calcium pyruvate under different storage conditions?
A: While specific data on stability under various conditions was not provided in the provided research, a study highlighted the importance of parapyruvate content as an indicator of food safety in calcium pyruvate supplements. [] Additionally, research indicates that a method for producing highly pure and stable calcium pyruvate involves reacting calcium salts of organic acids or keto/hydroxy compounds with pyruvic acid. [] This method results in a product with good stability during prolonged storage.
Q4: Does calcium pyruvate exhibit any catalytic properties?
A: While the provided research does not delve into specific catalytic properties of calcium pyruvate, its role in biochemical pathways, particularly in carbohydrate metabolism, is well-documented. [, ] Further research could explore potential catalytic applications of calcium pyruvate, particularly in contexts related to its known metabolic roles.
Q5: What are the strategies for improving the solubility and bioavailability of calcium pyruvate?
A: One study mentions using a solubilizer to improve the solubility of calcium pyruvate in a beverage formulation. [] Further research is needed to explore additional formulation strategies, such as the use of nanoparticles or encapsulation techniques, to enhance the solubility and bioavailability of calcium pyruvate.
Q6: What is known about the absorption, distribution, metabolism, and excretion of calcium pyruvate?
A6: The provided research focuses primarily on the effects of calcium pyruvate on various parameters, with limited information available on its specific pharmacokinetic properties. Further research is needed to fully understand the ADME profile of calcium pyruvate.
Q7: Is there any evidence of resistance developing to the effects of calcium pyruvate?
A7: The provided research does not provide information regarding resistance or cross-resistance mechanisms associated with calcium pyruvate. Further investigation is needed to determine if long-term use of calcium pyruvate could lead to any form of resistance.
Q8: What is the safety profile of calcium pyruvate?
A: While most of the provided research indicates that calcium pyruvate is generally safe for consumption at tested dosages, one study highlighted a potential negative effect on HDL cholesterol levels. [] Additionally, the research highlighted the importance of considering impurities like parapyruvate, which can induce cellular senescence and neurodegeneration, in calcium pyruvate supplements. [, ] Therefore, careful consideration of dosage and product purity is crucial for ensuring safety.
Q9: What analytical methods are used to characterize and quantify calcium pyruvate?
A9: The provided research utilizes various analytical methods, including:
- Spectroscopy: Capillary gas chromatography for analyzing fatty acid composition in tissues. []
- Biochemical assays: Determination of blood lipid profiles (TC, TG, LDL-C, HDL-C), glucose, and insulin levels. [, ]
- Physiological measurements: Assessment of body weight, body mass index, fat pad weight, and exercise performance parameters. [, , , , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


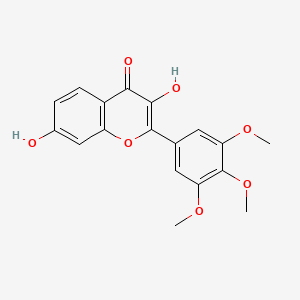
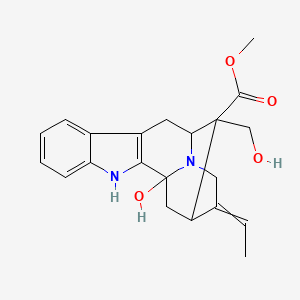

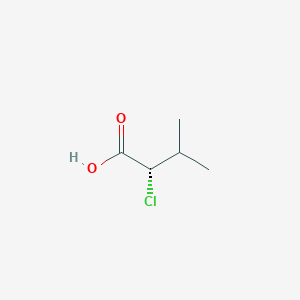

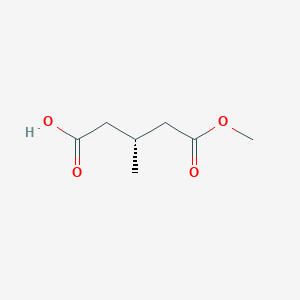
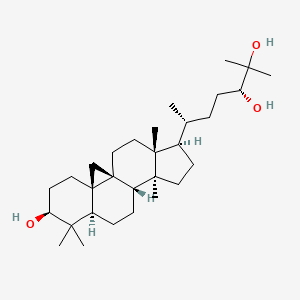
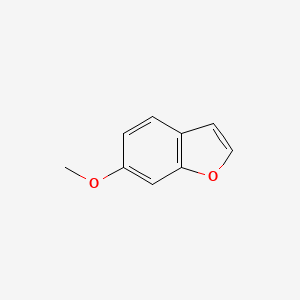

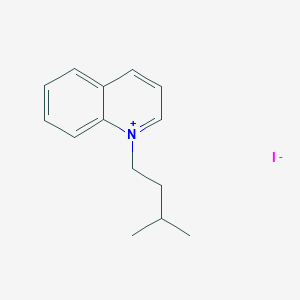


![methyl (4S,5Z,6S)-4-[2-[[(3R,4R,5S,6S)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-2-oxoethyl]-5-ethylidene-6-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B1631083.png)
![(2R)-2-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1631087.png)
